

A Technical Guide to Fmoc-Phe(4-F)-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fmoc-Phe(4-F)-OH

Cat. No.: B557885

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Introduction

Fmoc-Phe(4-F)-OH, or N- α -Fmoc-4-fluoro-L-phenylalanine, is a fluorinated amino acid derivative that serves as a critical building block in peptide synthesis. The incorporation of 4-fluorophenylalanine into peptide chains can significantly alter the resulting peptide's conformation, stability, and biological activity. The fluorine atom, being highly electronegative and of a similar size to hydrogen, can introduce unique electronic properties and metabolic stability without causing significant steric hindrance. This makes **Fmoc-Phe(4-F)-OH** a valuable tool for researchers and professionals in drug development and materials science, particularly in the synthesis of peptide-based therapeutics, enzyme inhibitors, and novel biomaterials. This guide provides an in-depth overview of its chemical properties, a detailed protocol for its use in solid-phase peptide synthesis, and a visual representation of the experimental workflow.

Chemical and Physical Properties

The key quantitative data for **Fmoc-Phe(4-F)-OH** are summarized in the table below. This information is essential for calculating molar equivalents in synthesis protocols and for analytical characterization.

Property	Value
CAS Number	169243-86-1[1][2][3][4][5]
Molecular Weight	405.42 g/mol [3][5][6][7][8][9]
Molecular Formula	C ₂₄ H ₂₀ FNO ₄ [1][4][5][7]
Appearance	White to off-white solid[7][10]
Purity	Typically ≥98% by HPLC[1]
Storage Temperature	2-8°C[6][8]

Experimental Protocol: Incorporation of Fmoc-Phe(4-F)-OH via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of **Fmoc-Phe(4-F)-OH** into a growing peptide chain using the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) technique.[7] This protocol assumes a standard manual synthesis setup.

Materials:

- **Fmoc-Phe(4-F)-OH**
- Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[1]
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)

- Washing solvents (DMF, DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))^[1]
- Reaction vessel

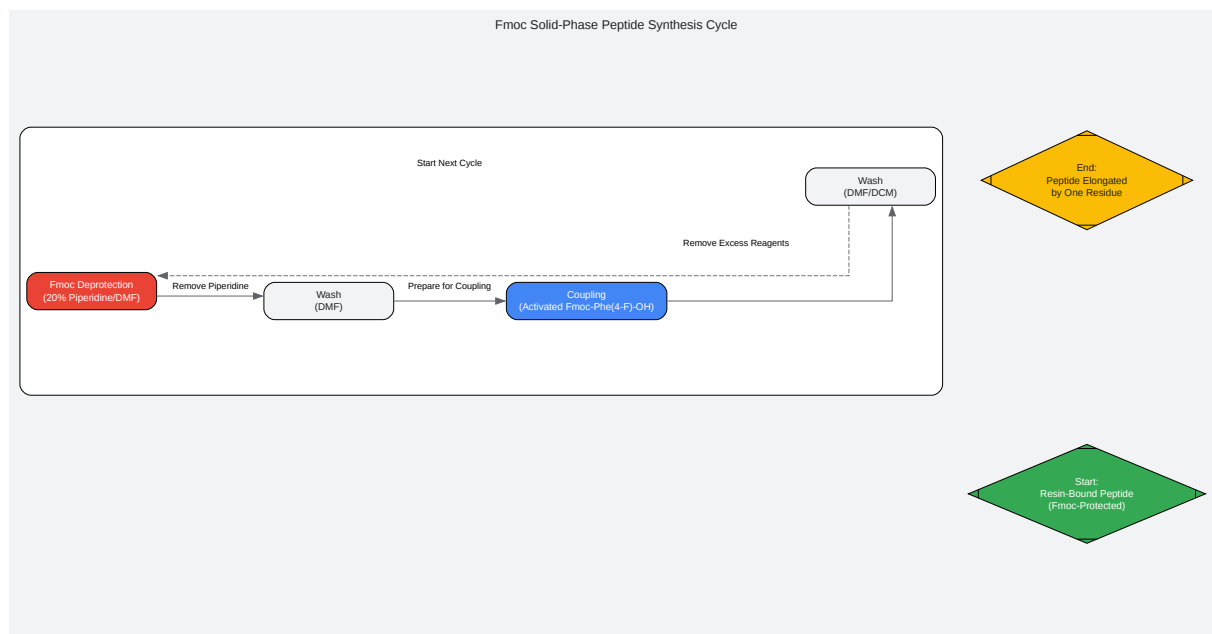
Procedure:

- Resin Swelling: The solid support resin is placed in the reaction vessel and washed with DMF for 1-2 hours to allow for proper swelling, which is crucial for reaction efficiency.^{[1][5]}
- Initial Fmoc Deprotection: If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed by treating the resin with a 20% piperidine solution in DMF for 20-30 minutes. This exposes the free amine group for the first coupling reaction. The resin is then thoroughly washed with DMF to remove residual piperidine.
- Amino Acid Activation: In a separate vial, **Fmoc-Phe(4-F)-OH** (typically 3-5 equivalents relative to the resin substitution) is dissolved in DMF. The coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and a base (DIPEA, 2 equivalents) are added to the amino acid solution to pre-activate it for 1-2 minutes.
- Coupling Reaction: The activated **Fmoc-Phe(4-F)-OH** solution is added to the reaction vessel containing the deprotected resin. The reaction is allowed to proceed for 1-2 hours with gentle agitation to ensure complete coupling of the amino acid to the resin-bound peptide chain.^[1]
- Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.
- Fmoc Deprotection: The Fmoc protecting group from the newly added **Fmoc-Phe(4-F)-OH** is removed using a 20% piperidine solution in DMF, as described in step 2. This exposes a new N-terminal amine for the next coupling cycle.
- Chain Elongation: Steps 3 through 6 are repeated for each subsequent amino acid in the desired peptide sequence.

- **Final Cleavage and Deprotection:** Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.^[1] This is typically achieved by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.^[1]
- **Peptide Precipitation and Purification:** The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, centrifuged, and the pellet is washed multiple times. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process for incorporating a single amino acid like **Fmoc-Phe(4-F)-OH**.



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Caption: A diagram illustrating the key steps in one cycle of Fmoc-SPPS.

Conclusion

Fmoc-Phe(4-F)-OH is a pivotal reagent for modern peptide chemistry, enabling the synthesis of peptides with enhanced properties. Its straightforward integration into standard Fmoc-SPPS protocols allows for the precise placement of 4-fluorophenylalanine within a peptide sequence. The ability to modulate the electronic and metabolic characteristics of peptides through such modifications is a powerful strategy in the development of new therapeutics and advanced materials. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working in these fields.

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